![molecular formula C27H23ClN2O B2720034 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime CAS No. 339105-90-7](/img/structure/B2720034.png)
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime
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Overview
Description
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime is a derivative of 1,5,6,7-tetrahydro-4H-indol-4-ones . These compounds are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Synthesis Analysis
The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives is usually achieved through multicomponent reactions . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents . The latter domino reaction runs under microwave irradiation and leads to the functionalization of position 7 of the indole ring system .Chemical Reactions Analysis
The chemical reactions involving 1,5,6,7-tetrahydro-4H-indol-4-one derivatives are diverse. For instance, iodination of 1,5,6,7-tetrahydro-4H-indol-4-one using 1-chloromethyl–4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetra-fluoroborate) yields α-iodo derivative as the main product .Scientific Research Applications
Multicomponent Synthesis
This compound is used in the multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Medicinal Chemistry
1,5,6,7-Tetrahydro-4H-indol-4-ones are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms .
Treatment of Schizophrenia
Drugs for the treatment of schizophrenia are known among the tetrahydroindole derivatives .
Inhibitors of SIRT2 Sirtuins
Selective inhibitors of SIRT2 sirtuins are also known among the tetrahydroindole derivatives .
GABA Receptor Agonists
GABA receptor agonists are another application of tetrahydroindole derivatives .
Inhibitors of Platelet Aggregation
Inhibitors of platelet aggregation are also known among the tetrahydroindole derivatives .
SARS-CoV-2 Mpro Inhibitors
A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found .
Antitumor Agent
This compound is used as a reactant in the synthesis of psammopemmin A, which is known as an antitumor agent .
Future Directions
The future directions for research on 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime and similar compounds are likely to focus on their potential applications in medicinal chemistry. Given their diverse biological activity and use in drug development , these compounds could be further explored for their therapeutic potential in various diseases.
properties
IUPAC Name |
(Z)-N-[(2-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O/c28-24-15-8-7-12-21(24)19-31-29-25-16-9-17-26-23(25)18-27(20-10-3-1-4-11-20)30(26)22-13-5-2-6-14-22/h1-8,10-15,18H,9,16-17,19H2/b29-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWLYUMAVBQAA-GNVQSUKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=CC=C5Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC=CC=C5Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime |
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